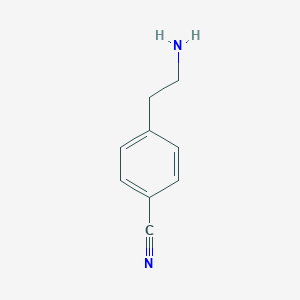

4-(2-Aminoethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTGJOLODNFUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619982 | |

| Record name | 4-(2-Aminoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132224-93-2 | |

| Record name | 4-(2-Aminoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132224-93-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Aminoethyl)benzonitrile (CAS: 132224-93-2): Synthesis, Characterization, and Potential Applications in Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Phenethylamine Scaffold and the Nitrile Moiety

4-(2-Aminoethyl)benzonitrile, a molecule integrating a phenethylamine core with a strategically placed nitrile group, represents a significant building block for modern medicinal chemistry. The phenethylamine skeleton is a well-established pharmacophore, forming the basis for a vast array of neurologically active compounds by mimicking endogenous neurotransmitters like dopamine and serotonin. The incorporation of a nitrile group (-C≡N) imparts unique physicochemical properties that are increasingly leveraged in drug design. This functional group is not merely a passive structural element; it can act as a bioisostere for carbonyl or hydroxyl groups, engage in critical hydrogen bonding, and modulate metabolic stability and pharmacokinetic profiles.[1][2][3] This technical guide provides a comprehensive overview of this compound, from its synthesis and analytical characterization to its potential applications in the discovery of novel therapeutics targeting neurological pathways.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research and development. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 132224-93-2 | [4] |

| Molecular Formula | C₉H₁₀N₂ | [4] |

| Molecular Weight | 146.19 g/mol | [4] |

| Appearance | White Solid (predicted) | [4] |

| pKa (predicted) | 9.56 ± 0.10 (amine) | Based on analogous phenethylamines |

| LogP (predicted) | 0.90 | Based on computational models |

| Polar Surface Area | 49.8 Ų | [5] |

Table 2: Predicted and Representative Spectroscopic Data

| Technique | Predicted/Representative Data | Interpretation |

| ¹H NMR | Aromatic protons (δ 7.2-7.6 ppm, multiplet, 4H), Ethyl chain protons (δ 2.8-3.1 ppm, multiplet, 4H), Amine protons (broad singlet, 2H) | The aromatic region will show a characteristic pattern for a 1,4-disubstituted benzene ring. The ethyl chain protons will likely appear as two overlapping triplets.[6] |

| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Nitrile carbon (δ ~119 ppm), Ethyl chain carbons (δ ~30-40 ppm) | The nitrile carbon signal is a key diagnostic peak. The number and positions of the aromatic signals will confirm the substitution pattern.[6] |

| FTIR (cm⁻¹) | ~3300-3400 (N-H stretch), ~2230 (C≡N stretch), ~1600, 1500 (C=C aromatic stretch), ~800-850 (para-disubstituted C-H bend) | The sharp, intense nitrile stretch is a highly characteristic feature of the IR spectrum. |

| Mass Spec. (EI) | Molecular Ion [M]⁺ at m/z 146. A prominent fragment would be the loss of the aminoethyl side chain. | The mass spectrum will confirm the molecular weight and provide structural information through fragmentation patterns. |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound can be approached through several established routes for the preparation of phenethylamines. A common and reliable method involves the reduction of a corresponding nitrile precursor. The following protocol is a representative procedure based on the reduction of 4-cyanophenylacetonitrile.

Experimental Protocol: Synthesis via Nitrile Reduction

Reaction Scheme:

Sources

- 1. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfanylphthalonitrile analogues as selective and potent inhibitors of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound hydrochloride | C9H11ClN2 | CID 45789187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Spectroscopic Characterization of 4-(2-Aminoethyl)benzonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(2-Aminoethyl)benzonitrile, a versatile bifunctional molecule of interest to researchers in medicinal chemistry and materials science. As a primary amine coupled with a nitrile-substituted aromatic ring, its structural elucidation through modern spectroscopic techniques is fundamental for its application in drug development and novel material synthesis. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and the interpretation of the spectral features.

Introduction to this compound

This compound, with the chemical formula C₉H₁₀N₂, possesses a unique combination of a nucleophilic primary amine and an electrophilic nitrile group, making it a valuable building block in organic synthesis. Accurate characterization of this molecule is paramount to ensure its purity and to confirm its structure before its use in further chemical transformations. The following sections will provide a comprehensive overview of its expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.

Predicted ¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A dilute solution of this compound would be prepared in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

Workflow for ¹H NMR Spectroscopy:

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.60 | Doublet | 2H | Aromatic (Ha) |

| ~ 7.35 | Doublet | 2H | Aromatic (Hb) |

| ~ 2.95 | Triplet | 2H | -CH₂-N |

| ~ 2.80 | Triplet | 2H | Ar-CH₂- |

| ~ 1.50 | Singlet (broad) | 2H | -NH₂ |

Interpretation:

-

Aromatic Protons (Ha and Hb): The para-substituted benzene ring is expected to show two distinct signals, each integrating to two protons. The protons ortho to the electron-withdrawing nitrile group (Ha) will be deshielded and appear at a higher chemical shift compared to the protons ortho to the electron-donating aminoethyl group (Hb).[2][3] The coupling between these adjacent protons will result in a doublet for each signal.

-

Ethyl Chain Protons: The two methylene groups of the ethyl chain will appear as triplets due to coupling with each other. The methylene group attached to the aromatic ring (Ar-CH₂-) will be slightly deshielded by the ring current and appear at a slightly higher chemical shift than the methylene group attached to the nitrogen (-CH₂-N).

-

Amine Protons: The protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift of this signal can vary depending on the concentration and solvent due to hydrogen bonding.

Predicted ¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR. A proton-decoupled sequence would be used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Aromatic (C-CH₂CH₂NH₂) |

| ~ 132 | Aromatic (CH) |

| ~ 129 | Aromatic (CH) |

| ~ 119 | Nitrile (-C≡N) |

| ~ 110 | Aromatic (C-C≡N) |

| ~ 42 | -CH₂-N |

| ~ 38 | Ar-CH₂- |

Interpretation:

-

Aromatic Carbons: The para-substituted benzene ring will show four distinct signals. The two quaternary carbons will have lower intensities. The carbon attached to the nitrile group will be deshielded, while the carbon attached to the aminoethyl group will be shielded.

-

Nitrile Carbon: The carbon of the nitrile group (-C≡N) typically appears in the range of 115-125 ppm.[4]

-

Ethyl Chain Carbons: The two methylene carbons will appear in the aliphatic region of the spectrum. The carbon attached to the aromatic ring will be slightly more deshielded than the carbon attached to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5][6]

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a solution cell.

Workflow for FTIR Spectroscopy:

Caption: Workflow for acquiring an FTIR spectrum.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3300 | Medium, two bands | N-H stretch | Primary Amine |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2950-2850 | Medium | C-H stretch | Aliphatic |

| 2230-2210 | Strong, sharp | C≡N stretch | Nitrile |

| 1600-1450 | Medium | C=C stretch | Aromatic Ring |

| 1650-1580 | Medium | N-H bend | Primary Amine |

| 850-810 | Strong | C-H out-of-plane bend | para-disubstituted Aromatic |

Interpretation:

-

N-H Stretching: The presence of a primary amine is indicated by two characteristic N-H stretching bands in the 3400-3300 cm⁻¹ region.[7]

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹.[3]

-

Nitrile Stretching: A strong and sharp absorption band around 2230-2210 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group.[4][8]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to several bands in the 1600-1450 cm⁻¹ region.

-

N-H Bending: The bending vibration of the N-H bonds in the primary amine will appear in the 1650-1580 cm⁻¹ range.

-

Aromatic C-H Bending: A strong absorption in the 850-810 cm⁻¹ region is characteristic of the out-of-plane C-H bending for a para-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[9][10]

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for small, volatile molecules, while Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Workflow for Mass Spectrometry (EI):

Caption: Workflow for acquiring an Electron Ionization Mass Spectrum.

Predicted Mass Spectrum Data (EI):

| m/z | Relative Intensity | Assignment |

| 146 | Moderate | Molecular Ion [M]⁺• |

| 116 | High | [M - CH₂NH₂]⁺ |

| 103 | Moderate | [C₇H₅N]⁺• (benzonitrile radical cation) |

| 30 | High (Base Peak) | [CH₂NH₂]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak [M]⁺• is expected at an m/z of 146, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: As a phenethylamine derivative, a characteristic fragmentation is the cleavage of the Cα-Cβ bond (the bond between the two methylene carbons).[11] This would lead to the formation of a stable benzylic cation at m/z 116 ([M - CH₂NH₂]⁺) and the iminium ion at m/z 30 ([CH₂NH₂]⁺), which is often the base peak in the spectrum of primary amines. The loss of the entire aminoethyl side chain can also occur, leading to a fragment corresponding to the benzonitrile radical cation at m/z 103. In electrospray ionization (ESI), phenethylamines are known to undergo protonation followed by the loss of ammonia.[12][13]

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive chemical fingerprint for this compound. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its structure. Researchers and scientists can utilize this information for quality control, reaction monitoring, and as a basis for the characterization of its derivatives in various applications.

References

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed. (2020, September 1). PubMed. [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (n.d.). MDPI. [Link]

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Interpreting Aromatic NMR Signals - YouTube. (2021, March 24). YouTube. [Link]

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters | Analytical Chemistry. (2020, August 5). ACS Publications. [Link]

-

Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021, July 22). ACS Publications. [Link]

-

15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Chemistry LibreTexts. [Link]

-

12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. (2024, September 30). Chemistry LibreTexts. [Link]

-

The Mass Spectrometry Experiment - Oregon State University. (n.d.). Oregon State University. [Link]

-

Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry. (2024, November 23). HSC Chemistry. [Link]

-

Aromatics - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. [Link]

-

Mass spectrometry (MS) | Organic Chemistry II Class Notes - Fiveable. (n.d.). Fiveable. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. [Link]

-

Mass Spectrometry - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. [Link]

-

Interpreting Infrared Spectra - Specac Ltd. (n.d.). Specac Ltd. [Link]

-

Interpreting | OpenOChem Learn. (n.d.). OpenOChem Learn. [Link]

-

29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. (n.d.). eCampusOntario Pressbooks. [Link]

-

7: FT-IR Spectroscopy (Experiment) - Chemistry LibreTexts. (2025, January 7). Chemistry LibreTexts. [Link]

-

Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy - inChemistry. (2021, November 17). inChemistry. [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023, November 7). AZoLifeSciences. [Link]

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019, July 1). Spectroscopy Online. [Link]

-

EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY - eGyanKosh. (n.d.). eGyanKosh. [Link]

-

FTIR Analysis of Organic Compounds | PDF | Infrared Spectroscopy - Scribd. (n.d.). Scribd. [Link]

-

Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses - SciELO. (n.d.). SciELO. [Link]

-

NMR Spectroscopy :: 5-HMR-0 The NMR Experiment - Organic Chemistry Data. (n.d.). University of Wisconsin-Madison. [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopy - PhotoMetrics, Inc. (n.d.). PhotoMetrics, Inc. [Link]

-

fourier transform infrared spectroscopy. (n.d.). University of Missouri. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.). Wiley Analytical Science. [Link]

-

Interpreting IR Spectra - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

-

Lab 2 - Infrared Spectroscopy (IR) - WebAssign. (n.d.). WebAssign. [Link]

-

4-(2-Aminoethylamino)benzonitrile | C9H11N3 | CID 18321665 - PubChem. (n.d.). PubChem. [Link]

-

Che Menu | PDF | Chemical Compounds | Chemistry - Scribd. (n.d.). Scribd. [Link]

-

4-[Amino(ethyl)amino]benzonitrile | C9H11N3 | CID 160358324 - PubChem. (n.d.). PubChem. [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (n.d.). MDPI. [Link]

-

4-[1-(2-aminoethylsulfanyl)-2-nitro-ethyl]benzonitrile - PubChemLite. (n.d.). PubChemLite. [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. mdpi.com [mdpi.com]

- 12. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

4-(2-Aminoethyl)benzonitrile: A Versatile Scaffold for Modern Drug Discovery and Chemical Biology

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: 4-(2-Aminoethyl)benzonitrile is a bifunctional organic molecule featuring a reactive primary amine and a versatile nitrile group on a stable phenyl scaffold. While direct applications of this specific molecule are not extensively documented in peer-reviewed literature, its constituent functional groups are cornerstones of modern medicinal chemistry and chemical biology. This guide provides an in-depth analysis of the potential research applications of this compound, leveraging established principles and proven methodologies. We will explore its utility as a core scaffold for developing novel kinase inhibitors, a versatile building block for chemical probes and linkers, and a precursor for synthesizing complex heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to exploit the unique chemical characteristics of this promising intermediate.

Introduction to this compound

Chemical Properties and Structure

This compound (CAS: 132224-93-2, Molecular Formula: C₉H₁₀N₂) is a small molecule possessing a unique combination of functional groups that make it an attractive starting point for chemical synthesis and library development.[1]

-

Primary Ethylamine Group: This group is a strong nucleophile and a key synthetic handle.[2] It readily participates in a wide range of reactions, including amide bond formation, reductive amination, and arylation.[3][] In a biological context, the protonated form can engage in crucial hydrogen bonding and electrostatic interactions with protein targets.[5]

-

Benzonitrile Moiety: The nitrile group is a highly versatile functional group in medicinal chemistry.[6] It is metabolically stable, can act as a hydrogen bond acceptor, and serves as a bioisosteric replacement for carbonyl groups.[7][8] Furthermore, the nitrile can be chemically transformed into other key functionalities like primary amines or carboxylic acids, or participate in the formation of heterocyclic rings.[6][9] The para-substitution pattern on the benzene ring provides a rigid scaffold that can be predictably functionalized.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 132224-93-2 | |

| Molecular Formula | C₉H₁₀N₂ | |

| Molecular Weight | 146.19 g/mol | |

| Physical Form | White Solid | |

| InChIKey | XRTGJOLODNFUSG-UHFFFAOYSA-N |

Significance as a Research Tool

The true potential of this compound lies in its bifunctionality. The primary amine offers a reliable point for derivatization and conjugation, while the benzonitrile group provides a stable, bio-interactive moiety. This combination allows for the systematic exploration of chemical space in multiple research domains, from targeted inhibitor design to the development of sophisticated biological probes.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Rationale and Design Strategy

Protein kinases are a major class of drug targets, particularly in oncology.[10] Many kinase inhibitors achieve their potency and selectivity by forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The aminobenzonitrile scaffold is a privileged structure for this purpose.[11] While the primary amine of this compound itself is not positioned to be a hinge-binder, it serves as an ideal attachment point for moieties that can.

By acylating the primary amine with various carboxylic acids, a library of compounds can be generated where the newly formed amide can act as a hydrogen bond donor/acceptor, while the benzonitrile group can occupy an adjacent pocket, potentially interacting with other residues or improving pharmacokinetic properties.[7][12] Benzonitrile-containing compounds have shown potent inhibitory activity against key kinases like Checkpoint Kinase 1 (Chk1).[12]

Experimental Workflow: Synthesis and Screening of a Kinase Inhibitor Library

The following workflow outlines the synthesis of a small library of potential kinase inhibitors from this compound and their subsequent screening.

Caption: Workflow for Kinase Inhibitor Synthesis and Screening.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for measuring kinase activity and inhibition. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.

Materials:

-

Target kinase and its specific substrate.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Synthesized inhibitor compounds dissolved in DMSO.

-

Appropriate kinase reaction buffer.

-

White, opaque 384-well assay plates.

Procedure:

-

Compound Preparation: Create a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

-

Kinase Reaction Setup:

-

In each well of the 384-well plate, add 2.5 µL of the kinase reaction mixture containing the kinase, substrate, and ATP in the appropriate buffer.

-

Add 0.5 µL of the serially diluted inhibitor compound or DMSO (as a vehicle control).

-

Include "no kinase" controls to determine background signal.

-

-

Incubation: Gently mix the plate and incubate at room temperature for 1 hour.

-

ADP-Glo™ Reagent Addition: Add 2.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add 5 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the "no kinase" background from all other readings.

-

Normalize the data to the vehicle control (DMSO), which represents 100% kinase activity.

-

Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

-

Application in Chemical Biology: A Building Block for Probes and Linkers

Rationale: A Versatile Synthetic Handle

The primary amine of this compound is an excellent nucleophile, making it an ideal point of attachment for various functional moieties. This allows for its use as a core component in the construction of chemical probes and linkers for targeted protein degradation.

-

Fluorescent Probes: By conjugating a fluorophore to the primary amine, the molecule can be transformed into a fluorescent probe. This probe could be used in cellular imaging or as a tracer in binding assays, assuming the benzonitrile portion contributes to binding a target of interest.

-

PROTAC Linkers: Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. This compound can serve as a simple building block for the linker component, providing a rigid aromatic element connected to a flexible ethyl chain.

Workflow and Mechanism Visualization

Caption: Synthesis of a fluorescent probe and the PROTAC mechanism.

Detailed Protocol: Western Blot for Target Protein Degradation

This protocol is used to quantify the amount of a target protein in cell lysates, which is the standard method for assessing the efficacy of a PROTAC.

Materials:

-

Cultured cells expressing the protein of interest (POI).

-

PROTAC compound dissolved in DMSO.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the POI.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC compound (and a DMSO vehicle control) for a set time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI (at the recommended dilution) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Loading Control: After imaging for the POI, the membrane can be stripped and re-probed for a loading control protein to ensure equal protein loading per lane.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and acquire the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensity for the POI relative to the loading control. A decrease in the POI band intensity in PROTAC-treated samples compared to the vehicle control indicates protein degradation.

Future Outlook and Alternative Applications

The utility of this compound is not limited to the applications detailed above. Its unique structure opens doors to other areas of research:

-

Fragment-Based Drug Discovery (FBDD): As a small molecule with desirable properties, it could be included in a fragment library for screening against various biological targets.

-

Precursor for Heterocyclic Synthesis: The amine and nitrile groups can be used in cyclization reactions to generate novel heterocyclic scaffolds, which are highly valued in medicinal chemistry.[13][14] For instance, it could potentially undergo reactions similar to those of 2-aminobenzonitriles, which are used to synthesize quinazoline derivatives.[14]

-

Materials Science: The rigid aromatic core and reactive amine make it a potential monomer or functionalizing agent in the development of novel polymers or materials.[9]

Conclusion

This compound represents a powerful and versatile building block for chemical innovation. While its direct applications are still emerging, the well-established roles of its primary amine and benzonitrile functionalities provide a strong rationale for its use in diverse research settings. From the rational design of kinase inhibitors to the construction of advanced chemical probes and PROTACs, this compound offers a reliable and adaptable scaffold for addressing complex challenges in drug discovery and chemical biology.

References

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

-

do Carmo, T. A. S., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Pharmaffiliates. (n.d.). Exploring Chemical Synthesis: The Role of Nitriles in Pharma. Available at: [Link]

-

Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1597-1628. Available at: [Link]

-

do Carmo, T. A. S., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. Available at: [Link]

-

Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Available at: [Link]

-

PubChem. (n.d.). This compound hydrochloride. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Aminobenzonitrile in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Alchem Pharmtech. (n.d.). CAS 132224-93-2 | this compound. Available at: [Link]

-

Chem LibreTexts. (n.d.). Chapter 7: Amines. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Available at: [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 58, 256-263. Available at: [Link]

-

Liu, W., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

-

Luan, Y., et al. (2012). 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Journal of Medicinal Chemistry, 55(11), 5343-5356. Available at: [Link]

-

Creative Biostructure. (n.d.). Drug Discovery - Inhibitor. Available at: [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. Primary Amines - Enamine [enamine.net]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 5. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. chemicalkinomics.com [chemicalkinomics.com]

- 11. nbinno.com [nbinno.com]

- 12. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to 4-(2-Aminoethyl)benzonitrile: A Versatile Building Block in Modern Organic Synthesis

Abstract

4-(2-Aminoethyl)benzonitrile is a bifunctional molecule of significant interest in the realms of medicinal chemistry and materials science. Its unique structure, featuring a primary aliphatic amine and an aromatic nitrile group, offers orthogonal reactivity that enables its use as a versatile scaffold for the synthesis of a diverse array of complex molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core properties, key synthetic transformations, and strategic applications of this valuable building block. We will delve into the causality behind experimental choices for common reactions such as N-acylation and reductive amination, provide detailed, field-proven protocols, and explore its role in the construction of heterocyclic systems.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the intricate chess game of multi-step organic synthesis, the choice of starting materials is paramount. An ideal building block offers not just a foundational carbon skeleton but also strategically placed functional groups that can be selectively manipulated. This compound, with its primary amine and cyano group, perfectly embodies this principle. The nucleophilic amine readily participates in amide bond formation, alkylations, and reductive aminations, while the electrophilic nitrile can be hydrolyzed, reduced, or serve as a precursor to various nitrogen-containing heterocycles.[1] This dual reactivity, coupled with the rigid phenyl spacer, allows for precise control over the spatial orientation of appended functionalities, a critical factor in designing molecules with specific biological activities or material properties.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the bedrock of successful and safe experimentation. This compound is typically a white solid with a molecular weight of 146.19 g/mol .[2] Key data for this compound and its common hydrochloride salt are summarized below.

| Property | This compound | This compound hydrochloride | Reference(s) |

| CAS Number | 132224-93-2 | 167762-80-3 | [2][3] |

| Molecular Formula | C₉H₁₀N₂ | C₉H₁₁ClN₂ | [2][3] |

| Molecular Weight | 146.19 g/mol | 182.65 g/mol | [2][3] |

| Physical Form | White Solid | Solid | [2] |

| Purity | ≥96% | Not specified | [2] |

| InChI Key | XRTGJOLODNFUSG-UHFFFAOYSA-N | LTYHPCKZVFOVCH-UHFFFAOYSA-N | [2][3] |

Safety and Handling: As with many nitrile-containing compounds, appropriate safety precautions are essential. The hydrochloride salt is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] Ensure that eyewash stations and safety showers are readily accessible.[4] For disposal, follow all local, state, and federal regulations for chemical waste.

Core Synthetic Applications: A Mechanistic Perspective

The utility of this compound stems from the distinct reactivity of its two functional groups. This section will explore some of the most common and powerful transformations involving this building block.

N-Acylation: Forging the Amide Bond

The primary amine of this compound is a potent nucleophile, readily undergoing acylation to form stable amide linkages. This reaction is fundamental for introducing a vast array of side chains and is a cornerstone of peptide and medicinal chemistry.[6][7]

Mechanism and Rationale: The N-acylation reaction typically proceeds via the nucleophilic attack of the amine on an activated carbonyl compound, such as an acyl chloride or an anhydride. The choice of acylating agent and reaction conditions is critical for achieving high yields and purity. While acyl chlorides are highly reactive, their reactions generate HCl, which can protonate the starting amine, rendering it non-nucleophilic. Therefore, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is often required to neutralize the acid by-product.

Diagram: General Workflow for N-Acylation

Caption: A generalized workflow for the N-acylation of this compound.

Reductive Amination: Building Secondary and Tertiary Amines

Reductive amination is a powerful method for forming C-N bonds and offers a more controlled alternative to direct alkylation of amines, which can often lead to overalkylation.[8][9] This one-pot reaction involves the condensation of the amine with a ketone or aldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[8][10]

Mechanism and Rationale: The reaction is typically carried out under weakly acidic conditions to facilitate the dehydration step that forms the imine.[8] The choice of reducing agent is crucial. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the protonated imine over the starting carbonyl compound.[11][12] This selectivity is key to the success of the one-pot procedure.

Diagram: Reductive Amination Logical Flow

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-(2-Amino-ethyl)-benzonitrile | 132224-93-2 [sigmaaldrich.com]

- 3. This compound hydrochloride | C9H11ClN2 | CID 45789187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Reactivity of the Amino and Nitrile Groups in 4-(2-Aminoethyl)benzonitrile

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzonitrile is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a primary aliphatic amine and an aromatic nitrile, offers two distinct reactive centers. The interplay between the nucleophilic amino group and the electrophilic nitrile group, modulated by the aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of the reactivity of these functional groups, detailing protocols for their selective manipulation and exploring the underlying chemical principles that govern their behavior.

Core Reactivity Principles: A Dichotomy of Function

The chemical personality of this compound is defined by the coexistence of a nucleophilic primary amine and an electrophilic nitrile group. The ethyl spacer between the amino group and the benzonitrile moiety largely isolates their electronic properties, allowing for a high degree of chemoselectivity in their reactions.

The Amino Group: A Potent Nucleophile

The primary aliphatic amine in this compound is a strong nucleophile and a moderately strong base. Its reactivity is analogous to other primary alkylamines, readily participating in a variety of fundamental organic reactions.

-

N-Acylation: The amino group reacts readily with acylating agents such as acyl chlorides and anhydrides to form stable amide bonds.[1][2] This reaction is fundamental for peptide synthesis and for the introduction of various functional moieties. The use of a base is often required to neutralize the acidic byproduct.[1]

-

N-Alkylation: The amine can be alkylated by reaction with alkyl halides. However, controlling the degree of alkylation to prevent the formation of secondary and tertiary amines, or even quaternary ammonium salts, can be challenging.[3]

-

Reductive Amination: A more controlled method for N-alkylation involves the reductive amination of aldehydes and ketones. This two-step, one-pot reaction forms an intermediate imine that is subsequently reduced to the desired amine.

-

Diazotization: While aromatic amines can be diazotized to form diazonium salts, aliphatic amines like the one in this compound are typically unstable under these conditions and will decompose.

The Nitrile Group: An Electrophilic Handle

The nitrile group, with its polarized carbon-nitrogen triple bond, renders the carbon atom electrophilic.[4] While the nitrile group is generally less reactive than carbonyls, it undergoes a range of valuable transformations.[5]

-

Reduction to Primary Amines: The most common and synthetically useful reaction of the nitrile group is its reduction to a primary amine (-CH₂NH₂).[6][7] This transformation is a powerful tool for creating diamine structures. A variety of reducing agents can be employed, with catalytic hydrogenation and metal hydrides being the most prevalent.[8][9]

-

Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum.[6][7] It is often considered an economical and efficient route for large-scale synthesis.[8]

-

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction.[9][10] Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), also serve as effective reagents for this conversion.[11]

-

-

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[12][13] This reaction proceeds through an intermediate amide, which can sometimes be isolated under milder conditions.[14]

-

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile to form an intermediate imine salt.[4] Subsequent hydrolysis of this intermediate yields a ketone.[10]

Chemoselective Transformations: Harnessing Orthogonal Reactivity

The distinct reactivity profiles of the amino and nitrile groups allow for their selective modification, a crucial aspect in multi-step synthesis.

Selective N-Acylation in the Presence of the Nitrile Group

The high nucleophilicity of the primary amine allows for its selective acylation without affecting the nitrile group. This is a routine protecting group strategy or a means to introduce desired functionality.

Selective Nitrile Reduction in the Presence of the Amino Group

The reduction of the nitrile group to a primary amine can be achieved chemoselectively in the presence of the existing amino group. The choice of reducing agent and reaction conditions is critical to avoid side reactions. For instance, catalytic hydrogenation can be employed, though conditions must be optimized to prevent reductive alkylation of the primary amine by the newly formed amine.

Experimental Protocols

Protocol 1: Selective N-Acylation of this compound

Objective: To selectively acylate the primary amino group of this compound with acetic anhydride.

Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.46 g, 10 mmol) in 20 mL of dichloromethane (DCM). Add triethylamine (1.5 mL, 11 mmol) to the solution.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add acetic anhydride (1.0 mL, 10.5 mmol) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Workup: Wash the reaction mixture with 20 mL of water, followed by 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-(2-(4-cyanophenyl)ethyl)acetamide.

Protocol 2: Selective Reduction of the Nitrile Group in this compound

Objective: To selectively reduce the nitrile group of this compound to a primary amine using lithium aluminum hydride.

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and water-sensitive reagent. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Methodology:

-

Setup: To a dry 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add LiAlH₄ (0.76 g, 20 mmol) and 50 mL of anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Dissolve this compound (1.46 g, 10 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux for 4 hours.

-

Quenching: Cool the reaction flask to 0 °C in an ice bath. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of 0.8 mL of water, 0.8 mL of 15% aqueous NaOH, and finally 2.4 mL of water. A granular white precipitate will form.

-

Isolation: Filter the mixture through a pad of Celite and wash the filter cake with THF.

-

Purification: Concentrate the filtrate under reduced pressure to yield 4-(2-aminoethyl)benzylamine. The product can be further purified by distillation or crystallization of a salt derivative if necessary.

Data Presentation

| Reaction | Reagents | Product | Typical Yield |

| N-Acylation | Acetic Anhydride, Triethylamine | N-(2-(4-cyanophenyl)ethyl)acetamide | >90% |

| Nitrile Reduction | Lithium Aluminum Hydride | 4-(2-aminoethyl)benzylamine | 70-85% |

Visualization of Key Transformations

Caption: Key selective transformations of this compound.

Conclusion

This compound is a versatile building block whose utility stems from the distinct and selectively addressable reactivity of its amino and nitrile functional groups. A thorough understanding of the principles governing these transformations is essential for researchers in drug discovery and organic synthesis. The protocols and conceptual framework provided in this guide offer a solid foundation for the strategic manipulation of this valuable molecule in the design and synthesis of novel compounds.

References

-

Wikipedia. Nitrile reduction. [Link]

-

Chemguide. reduction of nitriles. [Link]

-

WordPress. Nitrile Reduction. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

-

PubMed. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. [Link]

-

National Center for Biotechnology Information. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

-

Avens Publishing Group. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

ResearchGate. Selective N-acetylation of aromatic amines using acetonitrile as acylating agent | Request PDF. [Link]

-

National Center for Biotechnology Information. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

-

Calvin University. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]

-

Organic Chemistry Data. Nitrile to Amine - Common Conditions. [Link]

-

ACS Publications. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. [Link]

-

ResearchGate. (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

-

Patsnap. Preparation method of aminobenzonitrile. [Link]

-

Semantic Scholar. Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. [Link]

-

Chemistry Steps. Reactions of Nitriles. [Link]

-

PubChem. 4-(2-Aminoethylamino)benzonitrile. [Link]

-

Chemistry LibreTexts. Reactivity of Nitriles. [Link]

-

National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

Alchem Pharmtech. CAS 132224-93-2 | this compound. [Link]

-

Thieme. Stereoselective Intra- and Intermolecular [2+2] Photocycloaddition Reactions of 4-(2¢-Aminoethyl)quinolones. [Link]

-

Reddit. O.Chem I: Nitrile and its reactivity as an electrophile. [Link]

-

SpringerLink. Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. [Link]

- Google Patents. process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

-

Zeitschrift für Naturforschung. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). [Link]

-

Royal Society of Chemistry. The acid-catalysed hydrolysis of benzonitrile. [Link]

-

PubChem. This compound hydrochloride. [Link]

-

Royal Society of Chemistry. Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. [Link]

-

ResearchGate. Rearrangement Reactions Involving the Amino, Nitro and Nitroso Groups. [Link]

-

ResearchGate. Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. [Link]

-

National Center for Biotechnology Information. 4-(2-Oxoethyl)benzonitrile. [Link]

-

National Center for Biotechnology Information. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]

-

National Center for Biotechnology Information. (E)-2-(2,4-Dihydroxybenzylideneamino)benzonitrile. [Link]

-

PubChem. 4-[[4-[4-(2-Cyanoethyl)-2,6-dimethyl-anilino]pyrimidin-2-yl]amino]benzonitrile. [Link]

-

PubChem. 4-[Amino(ethyl)amino]benzonitrile. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 7. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 13. znaturforsch.com [znaturforsch.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-Depth Technical Guide on the Solubility and Stability of 4-(2-Aminoethyl)benzonitrile for Researchers and Drug Development Professionals

Introduction: The Significance of 4-(2-Aminoethyl)benzonitrile in Modern Drug Discovery

This compound is a versatile bifunctional molecule increasingly recognized for its utility as a key building block in the synthesis of a wide array of pharmacologically active compounds. Its structure, featuring a reactive primary amine and a cyano-functionalized aromatic ring, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutics. The primary amino group serves as a handle for amide bond formation, reductive amination, and other nucleophilic reactions, while the benzonitrile moiety can participate in various coupling reactions or be hydrolyzed to the corresponding benzoic acid or amide.

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug discovery and development pipelines. Specifically, its solubility in various solvent systems dictates its handling, formulation, and reaction conditions. Concurrently, its chemical stability under different stress conditions is a critical determinant of its shelf-life, degradation pathways, and the potential for impurity formation. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation development.[1] The presence of both a polar amino group and a moderately polar nitrile group on a benzene ring suggests that this compound will exhibit a nuanced solubility profile.

Predicted Aqueous Solubility

Due to the absence of extensive experimental data in publicly available literature, the aqueous solubility of this compound was predicted using the ALOGPS 2.1 algorithm, a well-established in silico tool.[2][3] The predicted values provide a useful starting point for experimental design.

Table 1: Predicted Aqueous Solubility of this compound

| Parameter | Predicted Value | Unit | Source |

| LogS | -1.58 | log(mol/L) | [2][3] |

| Solubility | 26.3 | mg/mL | [2][3] |

| Solubility | 0.18 | mol/L | [2][3] |

These predictions suggest that this compound has moderate aqueous solubility. The protonatable amino group (pKa predicted to be around 9.5-10.5) implies that its solubility will be highly pH-dependent, with significantly greater solubility in acidic conditions due to the formation of the corresponding ammonium salt.

Qualitative Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," a qualitative assessment of the solubility of this compound in common organic solvents can be made.

Table 2: Qualitative Predicted Solubility in Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The polar protic nature of methanol can effectively solvate both the amino and nitrile groups through hydrogen bonding. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is a good solvent for polar compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[4] |

| Acetonitrile | Polar Aprotic | Moderate to High | Acetonitrile's polarity makes it a suitable solvent, although potentially less effective than DMSO or alcohols for highly polar solutes. |

| Acetone | Polar Aprotic | Moderate | Acetone's moderate polarity should allow for reasonable dissolution of the compound. |

| Dichloromethane (DCM) | Nonpolar | Low to Moderate | As a nonpolar solvent, DCM is expected to be a poorer solvent for the polar this compound. |

| Water | Polar Protic | Moderate | As predicted by ALOGPS, with pH-dependent variability.[2][3] |

Experimental Protocol: Kinetic Solubility Assay via UV-Vis Spectroscopy

For a rapid and high-throughput assessment of solubility, a kinetic solubility assay is often employed in early drug discovery.[5][6] This protocol outlines a direct UV assay method.

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.[5]

-

Preparation of Calibration Standards: Create a series of calibration standards by diluting the DMSO stock solution with the chosen buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all standards (typically ≤1%).

-

Sample Preparation: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells containing the test buffer to achieve the desired final concentration.[5]

-

Incubation: Thoroughly mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours) to allow for precipitation of the compound if it exceeds its solubility limit.[5]

-

Filtration: After incubation, filter the solutions to remove any undissolved precipitate. This can be achieved using a filter plate (e.g., 0.45 µm).[5]

-

UV-Vis Measurement: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound using a UV spectrophotometer.[7]

-

Data Analysis: Construct a calibration curve from the absorbance readings of the standard solutions. Use the absorbance of the filtered test samples to determine the concentration of the dissolved compound, which represents its kinetic solubility under the assay conditions.

Part 2: Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis, formulation, and storage.[8]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions.

-

Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[9][10] This typically proceeds through an amide intermediate, 4-(2-aminoethyl)benzamide, to ultimately form the corresponding carboxylic acid, 4-(2-aminoethyl)benzoic acid.[9] The rate of hydrolysis is generally accelerated by heat.

-

Oxidation: The primary amino group and the ethyl bridge are potential sites for oxidation.[11] Exposure to oxidizing agents (e.g., hydrogen peroxide) or atmospheric oxygen, potentially catalyzed by light or metal ions, could lead to the formation of various oxidation products, including hydroxylated species or cleavage of the ethylamino side chain.

-

Photodegradation: Aromatic amines and nitriles can be susceptible to degradation upon exposure to UV or visible light.[12] Photolytic degradation can proceed through various mechanisms, including photo-oxidation and bond cleavage, leading to a complex mixture of degradants.

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to polymerization or fragmentation of the molecule.[13]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[14][15] The goal is to achieve 5-20% degradation of the parent compound.[8]

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a 50:50 (v/v) mixture of acetonitrile and water.[16]

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat the mixture at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 1 M NaOH before analysis.[16]

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Heat at 60°C and collect samples at the specified time points. Neutralize the samples with 1 M HCl before analysis.[16]

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, and collect samples at various time points (e.g., 2, 4, 8, 24 hours).[17]

-

Photolytic Degradation: Expose the stock solution in a photostability chamber to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation: Heat an aliquot of the stock solution in a sealed vial at a controlled temperature (e.g., 70°C) and collect samples at various time points.

-

Sample Analysis: Analyze all stressed and control samples using a suitable stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.[18]

Initial HPLC Method Parameters:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[19]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes can be used for initial screening of the stressed samples.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at the λmax of this compound and at other wavelengths to ensure detection of all degradation products. A photodiode array (PDA) detector is highly recommended.

-

Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.

Conclusion and Future Perspectives

This technical guide has provided a foundational understanding of the solubility and stability of this compound. The predicted moderate aqueous solubility, which is expected to be pH-dependent, and its likely high solubility in polar organic solvents offer practical guidance for its use in synthesis and formulation. The outlined potential degradation pathways, including hydrolysis, oxidation, and photolysis, highlight the importance of controlled storage and handling conditions.

The provided experimental protocols for kinetic solubility and forced degradation studies serve as robust starting points for researchers to generate specific data for their applications. The development of a validated stability-indicating HPLC method is a critical next step for any project utilizing this versatile building block. Future work should focus on generating comprehensive experimental solubility data in a wider range of solvents and temperatures, as well as the definitive identification and characterization of degradation products formed under various stress conditions. Such data will further empower scientists and drug development professionals to harness the full potential of this compound in the creation of next-generation pharmaceuticals.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

BenchChem. Technical Support Center: 4-Aminobenzonitrile Stability and Degradation Prevention.

- Jadhav, S. B., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 2021.

- Alsante, K. M., et al.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Lee, K., and D. T. Gibson. Toluene and ethylbenzene oxidation by purified naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4. Applied and Environmental Microbiology, 1996.

- Blessy, M., et al. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 2021.

- Bevan, C. D., and P. S. Lloyd. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Analytical Chemistry, 2000.

- MedCrave. Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2016.

- Hu, Y., et al. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 2013.

-

SIELC Technologies. Separation of 2-Aminobenzonitrile on Newcrom R1 HPLC column.

-

Eawag-BBD. Ethylbenzene Degradation Pathway.

- Sreekanth, N., et al. Oxidative dehydrogenation of ethyl benzene to styrene over hydrotalcite derived cerium containing mixed metal oxides. Green Chemistry, 2014.

- Alsenz, J., and M. Kansy. Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Journal of Pharmaceutical Sciences, 2007.

- Klamt, A., and F. Eckert. COSMO-RS predictions plotted versus experimental values.

- Ball, N., et al. Anaerobic Degradation of Ethylbenzene by a New Type of Marine Sulfate-Reducing Bacterium. Applied and Environmental Microbiology, 2001.

-

S. S. S. V. Tetko, I. V. On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory.

- Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- Zhang, H., et al. Atmospheric and Efficient Selective Oxidation of Ethylbenzene Catalyzed by Cobalt Oxides Supported on Mesoporous Carbon Nitride. MDPI, 2023.

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

- De Faria, C. M. A., et al. In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values. Journal of Pharmacy and Pharmacology, 2008.

-

Royal Society of Chemistry. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.

-

Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.

- Guo, Z., et al. Predictions of flavonoid solubility in ionic liquids by COSMO-RS: Experimental verification, structural elucidation, and solvation characterization.

-

Organic Chemistry Tutor. Hydrolysis of Nitriles.

- Faria, R. M., et al. Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Biblioteca Digital do IPB, 2024.

- Klamt, A. Prediction of Solubility with COSMO-RS. Zenodo, 2005.

- Tetko, I. V., et al. AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds.

-

Royal Society of Chemistry. Analytical Methods.

-

Organic Synthesis. Hydrolysis of Nitriles.

- Loschen, C., and A. Klamt. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Journal of Pharmacy and Pharmacology, 2015.

- Kim, J., et al. Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)

-

BenchChem. Application Notes & Protocol: HPLC Analysis of Carboxylic Acids Using 4-Aminobenzonitrile as a Pre-Column Derivatization Rea.

- Al-Sabti, A., et al. Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science, 2023.

- Cheng, A., and M. Merz. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Medicinal Chemistry, 2003.

- Dreyer, J., et al. Photoproduct Formation with 4-Aminobenzonitriles in Acetonitrile and Its Effect on Photophysical Measurements. The Journal of Physical Chemistry A, 2002.

- Seshachalam, V., et al. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Journal of Pharmaceutical and Biomedical Analysis, 2007.

- International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. IJSDR, 2022.

- Chemistry university. Hydrolysis of Nitriles. YouTube, 2021.

-

Parchem. This compound, Hcl (Cas 167762-80-3).

- Keen, O. S., et al. Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation.

- Dellinger, B., et al. Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds. EPA, 1984.

- Eranki, R. J. V., et al. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. American Journal of Analytical Chemistry, 2013.

- U.S. Environmental Protection Agency. Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA, 1984.

- Phillips, L., and T. R. L. Smith. The Thermal Decomposition of Nitrate Esters. 11. The Effect of Additives on the Thermal Decomposition of Ethyl Nitratel. Journal of the American Chemical Society, 1950.

Sources

- 1. researchgate.net [researchgate.net]

- 2. AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 4. enamine.net [enamine.net]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. ajpsonline.com [ajpsonline.com]

- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Toluene and ethylbenzene oxidation by purified naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pharmtech.com [pharmtech.com]

- 18. ijsdr.org [ijsdr.org]

- 19. Separation of 2-Aminobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 4-(2-Aminoethyl)benzonitrile Derivatives and Analogs for Drug Discovery

This guide provides an in-depth exploration of the 4-(2-aminoethyl)benzonitrile scaffold, a versatile building block in medicinal chemistry. We will delve into its synthesis, derivatization, and the application of bioisosteric principles to generate novel analogs with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The this compound Core: A Privileged Scaffold in Medicinal Chemistry

The this compound moiety presents a compelling starting point for drug design. It incorporates a phenethylamine backbone, a common feature in many neuroactive compounds, combined with a polar nitrile group. The nitrile functionality is particularly noteworthy; it is a versatile functional group that can participate in various non-covalent interactions with biological targets and is often used as a bioisostere for other functional groups.[1] The primary amine of the ethylamine side chain offers a convenient handle for further chemical modification, allowing for the exploration of a wide range of chemical space.